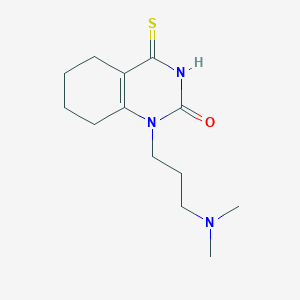

1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound with a unique structure that includes a dimethylamino group, a thioxo group, and a hexahydroquinazolinone core

Méthodes De Préparation

The synthesis of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable precursor under controlled conditions. The reaction is often catalyzed by lead acetate, which enhances the amidation process . Industrial production methods may involve the use of more scalable and efficient catalytic systems to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Applications De Recherche Scientifique

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thioxo group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can be compared with similar compounds such as:

Dimethylaminopropylamine: A simpler compound with similar functional groups but lacking the hexahydroquinazolinone core.

N-(3-(Dimethylamino)propyl)methacrylamide: Another compound with a dimethylamino group, used in polymer chemistry.

N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: A related compound with multiple dimethylamino groups, used in various chemical applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Activité Biologique

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic compound belonging to the quinazoline family. This compound has been studied for its potential biological activities, particularly in medicinal chemistry and drug design. Its structure suggests various interactions with biological targets, making it a candidate for further research in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18N2OS

- Molecular Weight : 250.36 g/mol

- IUPAC Name : this compound

The compound exhibits properties typical of quinazolines, including potential solubility in organic solvents and stability under various conditions. Its thioxo group may contribute to its reactivity and interaction with biological molecules.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with neurotransmitter systems, particularly those involving serotonin transporters (SERT). The compound's structural features indicate that it could act as an allosteric modulator at the SERT site, influencing serotonin levels in the synaptic cleft and potentially affecting mood and anxiety disorders .

Antidepressant Potential

Recent research has highlighted the potential antidepressant effects of compounds similar to this compound. Studies on related analogues have shown that they exhibit selective binding to SERT with high affinity. For instance:

| Compound | Binding Affinity (Ki) | Mechanism |

|---|---|---|

| Compound A | 19.7 nM | Allosteric modulation at SERT |

| Compound B | 30.2 nM | Competitive inhibition at SERT |

These findings suggest that modifications to the core structure can enhance binding affinity and selectivity for SERT .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay was employed to evaluate cell viability after treatment with different concentrations of the compound. Results indicated a dose-dependent reduction in cell viability in several cancer lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results point towards the potential use of this compound in cancer therapy through targeted cytotoxicity .

Study on Serotonin Transporter Modulation

A significant study investigated the effects of a series of quinazoline derivatives on serotonin transporters. The researchers synthesized multiple analogues and assessed their binding affinities using radiolabeled assays. The results demonstrated that certain modifications led to enhanced potency in inhibiting serotonin reuptake:

"The compounds displayed varied potencies at the SERT site with some achieving similar efficacy to established antidepressants" .

This study underscores the relevance of structural modifications in enhancing therapeutic potential.

In Vivo Efficacy

In vivo studies are necessary to confirm the antidepressant effects observed in vitro. Animal models treated with this compound showed promising results in reducing depressive-like behaviors when assessed using standard behavioral tests such as the forced swim test and tail suspension test.

Propriétés

IUPAC Name |

1-[3-(dimethylamino)propyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)12(18)14-13(16)17/h3-9H2,1-2H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCZMJUSRKSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.